1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Description
1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative characterized by two distinct aromatic substituents: a 3-phenoxyphenylmethyl group at the N1 position and a 2,3,4-trimethoxyphenylmethyl group at the N4 position.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H32N2O4/c1-30-25-13-12-22(26(31-2)27(25)32-3)20-29-16-14-28(15-17-29)19-21-8-7-11-24(18-21)33-23-9-5-4-6-10-23/h4-13,18H,14-17,19-20H2,1-3H3 |
InChI Key |
IXGFDLKNLSPKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-100°C) to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
Chemical Reactions Analysis
1-(3-Phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
Structural Features
The compound features:
- Piperazine Ring : A common scaffold known for its versatility in drug development.
- Aromatic Substituents : The presence of a 3-phenoxybenzyl group and a 2,3,4-trimethoxybenzyl group enhances its biological activity.
Molecular Formula and Weight
- Molecular Formula : C22H28N2O4
- Molecular Weight : 384.48 g/mol
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains.
Antitumor Activity
A study evaluated the effects of 1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine on several cancer cell lines (e.g., breast cancer MCF7, lung cancer A549). The results indicated significant inhibition of cell proliferation at specific concentrations.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 | 15 | Significant reduction in viability |
| A549 | 20 | Induction of apoptosis |
| SKOV3 | 18 | Cell cycle arrest observed |
Antimicrobial Activity
In another study, the antimicrobial efficacy of similar piperazine derivatives was assessed against various bacterial strains. The compound demonstrated moderate to strong activity.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, highlighting the complexity and sophistication required to produce such derivatives. The development process is crucial for optimizing the yield and purity necessary for biological testing.
Mechanism of Action
The mechanism of action of 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied.
Comparison with Similar Compounds
Research Findings and Implications
Docking Studies and SAR
- Substituted piperidines with methoxyphenyl or nitrobenzyl groups demonstrate that electron-withdrawing groups at N1 enhance dopamine D2 receptor binding . The target compound’s phenoxy group (electron-donating) may favor allosteric modulation over orthosteric binding.
Biological Activity
1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class. Its complex structure features a piperazine ring substituted with phenoxy and trimethoxyphenyl groups, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C27H32N2O4
- Molecular Weight : 448.6 g/mol
- IUPAC Name : 1-[(3-phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may function as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin receptor ligands suggests potential agonistic or antagonistic effects on serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes.
- Dopamine Receptor Interaction : It may also influence dopamine pathways, which are critical in the treatment of disorders like schizophrenia and depression.
Biological Activity
Research indicates that 1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine exhibits several biological activities:
Antidepressant-like Effects
In animal models, the compound has demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects are likely mediated through serotonergic pathways.
Neuroprotective Properties
Studies have indicated that this compound possesses neuroprotective qualities, potentially through the induction of autophagy and reduction of oxidative stress in neuronal cells. This is particularly relevant for neurodegenerative diseases.
Anticancer Potential
Some derivatives of this compound have shown anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of kinase pathways involved in cell cycle regulation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
